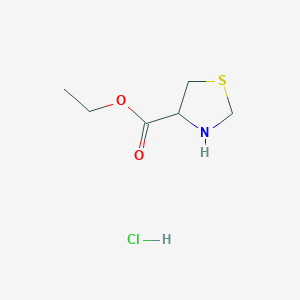

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride

Descripción general

Descripción

“Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 86028-91-3 . It is also known as “®-Ethyl thiazolidine-4-carboxylate hydrochloride” and has a molecular weight of 197.69 . It is a solid substance stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of thiazolidine derivatives has been explored in various ways. For instance, Salehitabar et al. demonstrated a feasible methodology for the synthesis of ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates . This involved the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature via a one-pot synthesis .

Molecular Structure Analysis

The molecular structure of “Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride” consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Chemical Reactions Analysis

Thiazolidine motifs are intriguing due to their ability to form a bridge between organic synthesis and medicinal chemistry . They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Physical And Chemical Properties Analysis

“Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride” is a white powder with a boiling point of 289.7°C at 760 mmHg . It is stored at room temperature in an inert atmosphere .

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

Thiazolidine motifs, including Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Drug Design and Development

Thiazolidin-4-one derivatives, which include Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride, have been the subject of extensive research due to their significant anticancer activities . They are used in the design of multi-target enzyme inhibitors, contributing to the development of innovative anticancer agents .

Green Chemistry and Nanomaterial-based Synthesis

Various synthetic strategies, including green chemistry and nanomaterial-based synthesis, have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidin-4-one derivatives .

Inhibition of Various Enzymes and Cell Lines

Thiazolidin-4-ones play a role in anticancer activity by inhibiting various enzymes and cell lines . This makes them valuable for research in cancer therapeutics .

Synthesis of Heterocyclic Analogues

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride can be used in the synthesis of heterocyclic analogues of the platelet activating factor . This expands its applications in medicinal chemistry .

Improvement of Drug Solubility

The low water solubility of many anticancer drugs is a significant problem that prevents their production and clinical application . Thiazolidin-4-one derivatives, including Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride, can potentially be used to improve the water solubility of these drugs .

Mecanismo De Acción

The mechanism of action of thiazolidine derivatives is diverse due to their varied biological properties. They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .

Safety and Hazards

The safety information for this compound includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Propiedades

IUPAC Name |

ethyl 1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-2-9-6(8)5-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLNYSSTHJCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,3-thiazolidine-4-carboxylate hydrochloride | |

CAS RN |

66223-38-9 | |

| Record name | 4-Thiazolidinecarboxylic acid, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66223-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC154947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(ethoxycarbonyl)-1,3-thiazolidin-3-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

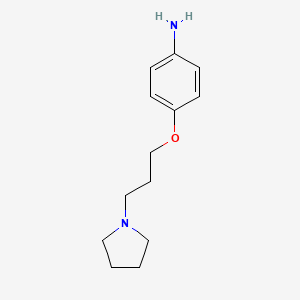

amine](/img/structure/B1282038.png)

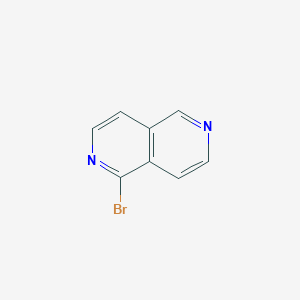

![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)